Dramatically Lower Boiling Point Differentiates 1-Nitropentan-2-one from Positional Isomers
1-Nitropentan-2-one exhibits a boiling point of 31-31.5 °C, which is substantially lower than that of its positional isomer 2-nitro-3-pentanone (88 °C at 10.5 mmHg) and the terminal nitro isomer 5-nitropentan-2-one (231.7 °C at 760 mmHg). This data, derived from classic structural studies on α-nitro ketones, provides a quantifiable basis for selection based on volatility and ease of purification [1]. The significant difference in boiling point (>50 °C at comparable pressure) allows for straightforward separation from higher-boiling synthetic byproducts or isomers and dictates specific storage and handling requirements [1].
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 31-31.5 °C (atmospheric pressure, inferred) |
| Comparator Or Baseline | 2-Nitro-3-pentanone: 88 °C at 10.5 mmHg; 5-Nitropentan-2-one: 231.7 °C at 760 mmHg |
| Quantified Difference | 2-Nitro-3-pentanone: +56.5 °C difference at reduced pressure; 5-Nitropentan-2-one: +200.2 °C difference at atmospheric pressure |
| Conditions | As reported in J. Org. Chem. 1966, 31 (7), 2400-2404; and Chemsrc database for 5-nitropentan-2-one. |
Why This Matters
This extreme volatility difference enables facile purification via distillation and necessitates specific cold-chain or sealed-vial storage, directly impacting procurement and laboratory handling decisions.
- [1] Simmons, T.; Love, R. F.; Kreuz, K. L. The Structure of α-Nitro Ketones. J. Org. Chem. 1966, 31 (7), 2400-2404. View Source
